5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4O/c8-2-3-1-4(16)15-6(12-3)13-5(14-15)7(9,10)11/h1H,2H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIJXEWJIYFVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=C(NN2C1=O)C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561009-04-9 | |
| Record name | 5-(chloromethyl)-2-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one typically involves the formation of the triazolopyrimidine core followed by the introduction of the chloromethyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring. Subsequent chloromethylation and trifluoromethylation steps are carried out using reagents such as chloromethyl methyl ether and trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the nitrogen atoms in the triazolopyrimidine ring.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with suitable electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted triazolopyrimidines, while oxidation reactions can lead to the formation of N-oxides .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit potent anticancer properties. For instance, derivatives of 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one have been synthesized and tested for their ability to inhibit specific kinases involved in cancer progression. The structure-activity relationship (SAR) studies have shown that modifications at the 2 and 6 positions of the triazole ring can enhance potency against various cancer cell lines. Notably, some derivatives have demonstrated IC50 values in the nanomolar range against c-Met kinases, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain derivatives possess significant inhibitory effects against a range of bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis or protein function. This potential makes it a candidate for developing new antibiotics in an era where antibiotic resistance is a growing concern .
Agrochemical Applications
Fungicides and Herbicides
The unique chemical structure of this compound has led to its exploration as a fungicide and herbicide. Research indicates that triazole-containing compounds can effectively inhibit fungal growth by disrupting ergosterol biosynthesis in fungi. This mechanism is similar to that of established fungicides like azoles, suggesting that this compound could be developed into effective agricultural chemicals .
Materials Science
Polymer Chemistry
In materials science, the incorporation of triazole moieties into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The presence of the triazole ring can improve the thermal degradation temperature of polymers while maintaining flexibility. This application is particularly relevant in developing high-performance materials for electronics and aerospace industries .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a study published in Molecular Pharmacology, researchers synthesized a series of derivatives based on the triazolo-pyrimidine scaffold. One derivative exhibited an IC50 value of 0.005 µM against c-Met kinases and showed favorable pharmacokinetics in preclinical models. This compound was selected for further clinical evaluation due to its promising efficacy against non-small cell lung cancer .
Case Study 2: Antimicrobial Efficacy
A recent publication evaluated the antimicrobial properties of several triazole derivatives against resistant bacterial strains. The study found that one derivative significantly inhibited growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to irreversible inhibition or activation of biological pathways .
Comparison with Similar Compounds
The triazolopyrimidinone scaffold is highly modular, allowing structural modifications that influence pharmacological and physicochemical properties. Below is a detailed comparison of the target compound with key analogs:
Structural Analogues with Substituent Variations
2.1.1. 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Substituents : Phenyl group at position 2 (vs. trifluoromethyl in the target).
- Activity : Shares the same IC50 (28 µM) against FABP4, suggesting the chloromethyl group at position 5 is critical for binding .
- Key Difference : The phenyl group may reduce metabolic stability compared to the electron-withdrawing trifluoromethyl group in the target compound.
2.1.2. S1-TP (5-(Chloromethyl)-2-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidin-7(3H)-one)
- Substituents : 4-Methoxyphenyl at position 2.
- Electrochemical Behavior : Exhibits oxidation at +1.2 V (vs. Ag/AgCl) in voltammetric studies, attributed to the electron-donating methoxy group .
2.1.3. 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic Acid
- Substituents : Carboxylic acid at position 7 (vs. ketone in the target).
- Implications : The carboxylic acid group enhances solubility but may reduce membrane permeability compared to the target compound’s neutral ketone .
Key Observations :
- The chloromethyl group at position 5 is conserved in FABP4 inhibitors, highlighting its role in target binding .
- Trifluoromethyl at position 2 enhances metabolic stability compared to phenyl or methoxyphenyl groups .
- Electrochemical profiles vary significantly: electron-withdrawing groups (e.g., CF3) lower oxidation potentials, influencing redox-mediated toxicity .
Biological Activity
5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one (CAS Number: 561009-04-9) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H4ClF3N4O
- Molecular Weight : 252.58 g/mol
- CAS Number : 561009-04-9
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that incorporate chloromethyl and trifluoromethyl groups into the triazole-pyrimidine framework. The synthetic pathway may include the formation of the triazole ring followed by functionalization at specific positions to enhance biological activity.
Antiproliferative Activity
Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of triazolo[1,5-a][1,3,5]triazines demonstrate potent activity against breast, colon, and lung cancer cell lines. The mechanism of action is not solely through inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways may be involved in their antiproliferative effects .
Antibacterial Activity
In vitro studies have highlighted the antibacterial properties of similar triazole derivatives. For example, compounds with structural similarities to this compound have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed for these compounds indicate their potential as lead compounds in antibiotic development .
Anti-inflammatory Properties
Recent investigations have also focused on the anti-inflammatory potential of pyrimidine derivatives. Compounds structurally related to this compound have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. For instance, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications at specific positions on the triazole or pyrimidine rings can significantly influence their potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Chloromethyl Group | Enhances lipophilicity and cellular uptake |
| Trifluoromethyl Group | Increases metabolic stability |
| Aryl Substituents | Varying substituents can modulate receptor affinity |
These modifications can lead to improved efficacy against targeted diseases while minimizing side effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds related to this compound:
- Study on Antiproliferative Activity : A series of triazolo derivatives were tested against various cancer cell lines with notable results indicating selective cytotoxicity .
- Antibacterial Evaluation : Compounds were subjected to microbroth dilution assays revealing promising antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Assessment : In vivo models demonstrated that certain derivatives significantly reduced inflammation markers compared to controls .
Q & A
Q. How does the trifluoromethyl group influence electrochemical behavior, and what mechanistic insights can be derived?
- Methodology : Perform cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in non-aqueous electrolytes (e.g., 0.1 M TBAPF in acetonitrile). The trifluoromethyl group enhances electron-withdrawing effects, shifting oxidation potentials by +0.2–0.4 V compared to non-fluorinated analogs .
- Data Interpretation : Correlate redox peaks with HOMO-LUMO gaps calculated via computational chemistry tools (e.g., Gaussian 09) .
Q. What strategies mitigate conflicting data in DNA interaction studies involving this compound?
- Methodology : Use a combination of techniques:
- Electrochemical : Measure changes in guanine oxidation current via DNA-modified electrodes .
- Spectroscopic : Employ UV-vis titration and fluorescence quenching to calculate binding constants (e.g., ) .
- Contradiction Resolution : Discrepancies may arise from intercalation vs. groove-binding modes; molecular docking (AutoDock Vina) can clarify dominant interactions .
Q. How can computational modeling predict the compound’s bioactivity against enzyme targets like fatty acid binding protein 4 (FABP4)?
- Methodology :
- Docking : Use PDB structures (e.g., 3RYL for FABP4) and optimize ligand poses with AMBER force fields. The chloromethyl group shows strong hydrophobic interactions with Val25 and Phe57 residues .
- Validation : Compare in silico binding scores () with in vitro inhibition assays (IC ~ 5 µM) .
Q. What synthetic modifications improve corrosion inhibition efficiency on copper surfaces?
- Methodology : Test derivatives with varying substituents (e.g., morpholinomethyl vs. piperidinomethyl) in 3.5% NaCl solution using potentiodynamic polarization. The trifluoromethyl group enhances adsorption efficiency () by forming stable Cu-Cl-F surface complexes .
- Advanced Analysis : Electrochemical impedance spectroscopy (EIS) reveals a 2.5-fold increase in charge-transfer resistance () compared to control inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
